Phenytoin

Content Navigation

Phenytoin free base (CAS 57-41-0) solves assay reproducibility issues caused by sodium salt precipitation in physiological media. As the mandatory CYP2C9 probe substrate and state-dependent NaV1.6 blocker, it is critical for DDI screening and electrophysiology calibration. - Stable dissolution in DMSO/PEG 400, avoiding micro-precipitation artifacts. - Definitive CYP2C9 kinetics (Km 14.4-20.8 µM) for regulatory-aligned metabolic clearance assays. - Baseline NaV1.6 IC50 3.8-9.0 µM for automated patch-clamp system validation. High-purity solid, in-stock with global shipping.

CAS Number

Product Name

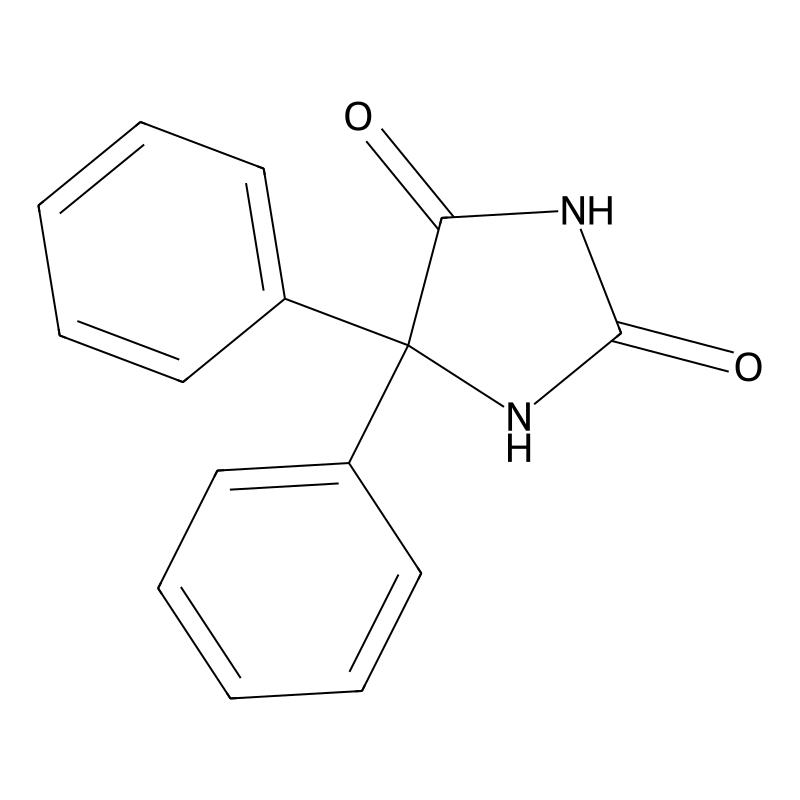

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)

Insoluble in cold water

One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.

Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform

In water, 32 mg/L at 22 °C

7.11e-02 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Phenytoin (5,5-Diphenylhydantoin) is a foundational hydantoin-derivative compound widely procured as a primary benchmark material in chemoinformatics, pharmacokinetics, and electrophysiology. Characterized by a high melting point of 295–298 °C and an intrinsic aqueous solubility of approximately 25–45 µg/mL, the free base form is strictly preferred over its salts for solid-state characterization and controlled-vehicle in vitro assays[1]. Functionally, it acts as a state-dependent voltage-gated sodium channel (NaV) blocker and serves as the definitive reference substrate for Cytochrome P450 2C9 (CYP2C9) metabolism, making it a critical reagent for drug-drug interaction (DDI) screening and automated patch-clamp assay validation .

Research Fit

Substituting Phenytoin free base with Phenytoin sodium, or utilizing alternative in-class antiepileptic drugs (AEDs) like carbamazepine, routinely leads to assay failure in precision laboratory environments. While the sodium salt boasts a high initial aqueous solubility (up to 17 mg/mL at pH 12), it rapidly precipitates when introduced to physiological media (pH 7.4), causing erratic dosing and irreproducible in vitro cellular responses [1]. Conversely, the free base, when properly formulated in compatible organic co-solvents (e.g., DMSO or PEG 400), maintains stable dissolved concentrations without micro-precipitation artifacts. Furthermore, substituting other AEDs compromises metabolic benchmarking; carbamazepine does not share Phenytoin's strict CYP2C9-dependent Michaelis-Menten kinetics, rendering it ineffective as a substitute for regulatory-aligned CYP2C9 clearance assays [2].

Substitution Risk

References

- [1] Taylor & Francis, 'Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity', Expert Opinion on Drug Metabolism & Toxicology, 2021.

- [2] NIH / PMC, 'The Albumin Effect and in Vitro-in Vivo Extrapolation: Sequestration of Long-Chain Unsaturated Fatty Acids Enhances Phenytoin Hydroxylation by Human Liver Microsomal and Recombinant Cytochrome P450 2C9', Drug Metab Dispos, 2008.

Formulation Stability and Precipitation Threshold

Phenytoin free base exhibits an intrinsic aqueous solubility of 25–45 µg/mL at pH 6.5–7.4, requiring co-solvent systems for high-concentration delivery. However, it avoids the catastrophic pH-dependent precipitation seen with Phenytoin sodium. When Phenytoin sodium (soluble up to 17 mg/mL at pH > 11) is introduced to physiological pH (7.4), it rapidly precipitates, leading to unpredictable free-drug fractions[1]. Procurement of the free base ensures stable, predictable dissolution kinetics when utilizing DMSO or lipid-based vehicles in cellular assays.

| Evidence Dimension | Aqueous solubility stability at physiological pH (7.4) |

| Target Compound Data | Phenytoin Free Base: Stable intrinsic solubility (~25-45 µg/mL) without pH-shock precipitation |

| Comparator Or Baseline | Phenytoin Sodium: 17 mg/mL at pH 12, but rapidly precipitates at pH < 7.8 |

| Quantified Difference | Complete avoidance of pH-driven precipitation artifacts in neutral media |

| Conditions | Aqueous buffer systems, pH 6.5 - 7.4, 25-37 °C |

Procuring the free base is mandatory for in vitro assays at physiological pH to prevent sudden drug precipitation and ensure reproducible concentration-response curves.

Fosphenytoin free Css: 1.5 mg/L

Electrophysiological Potency in NaV Channel Assays

In automated patch-clamp assays targeting voltage-gated sodium channels, Phenytoin serves as a highly sensitive benchmark inhibitor. Against the NaV1.6 isoform, Phenytoin demonstrates an IC50 of 3.8 to 9.0 µM. In contrast, the common substitute carbamazepine exhibits a significantly weaker potency, with IC50 values ranging from 27 to 40 µM under identical holding potentials [1]. This ~4-fold greater potency makes Phenytoin the preferred positive control for calibrating state-dependent NaV channel inhibition assays.

| Evidence Dimension | NaV1.6 Channel Inhibition (IC50) |

| Target Compound Data | Phenytoin: 3.8 - 9.0 µM |

| Comparator Or Baseline | Carbamazepine: 27 - 40 µM |

| Quantified Difference | ~3 to 10-fold lower IC50 (higher potency) for Phenytoin |

| Conditions | Automated patch-clamp, heterologously expressed hNaV1.6 in HEK-293 cells |

Buyers outfitting electrophysiology labs must select Phenytoin over carbamazepine to secure a higher-affinity, lower-concentration positive control for sodium channel screening.

CYP2C9 Metabolic Benchmarking and Kinetic Profiling

Phenytoin is the definitive substrate for evaluating Cytochrome P450 2C9 (CYP2C9) activity. In human liver microsomes (HLMs), Phenytoin hydroxylation exhibits a highly reproducible Michaelis-Menten constant (Km) of 14.4 to 20.8 µM [1]. This specific metabolic bottleneck is not replicated by other AEDs, making Phenytoin irreplaceable for determining the intrinsic clearance (CLint) and Vmax of novel compounds competing for the CYP2C9 active site in regulatory-mandated DDI panels.

| Evidence Dimension | CYP2C9 Substrate Affinity (Km) |

| Target Compound Data | Phenytoin: 14.4 - 20.8 µM |

| Comparator Or Baseline | Non-specific AEDs (e.g., Carbamazepine, metabolized via CYP3A4): N/A for CYP2C9 benchmarking |

| Quantified Difference | High specificity for CYP2C9 kinetic modeling |

| Conditions | Human liver microsomes (HLMs) and recombinant CYP2C9, in vitro incubation |

ADME/Tox laboratories must procure Phenytoin as the primary probe substrate to validate CYP2C9 inhibition assays and satisfy regulatory DDI screening requirements.

Phenytoin 89% vs Levetiracetam 94%

Thermal Stability for Co-Crystal Engineering

Phenytoin free base possesses exceptional thermal stability, characterized by a melting point of 295–298 °C, which is substantially higher than alternative hydantoins or AEDs like carbamazepine (melting point 191–192 °C)[1]. This high thermal threshold allows Phenytoin to survive aggressive hot-melt extrusion processes and serves as an ideal rigid scaffold for pharmaceutical co-crystal engineering (e.g., forming stable supramolecular entities with 4,4'-bipyridine or pyridone) to predictably alter dissolution rates.

| Evidence Dimension | Melting Point / Thermal Stability |

| Target Compound Data | Phenytoin Free Base: 295 - 298 °C |

| Comparator Or Baseline | Carbamazepine: 191 - 192 °C |

| Quantified Difference | >100 °C higher thermal stability threshold |

| Conditions | Differential Scanning Calorimetry (DSC) / Melting point apparatus |

Materials scientists and formulators require Phenytoin's high melting point to conduct high-temperature co-crystallization and melt-extrusion studies without premature compound degradation.

Km = 4.29 mg/L

Regulatory-Compliant CYP2C9 Drug-Drug Interaction (DDI) Screening

Directly following from its highly specific Km (14.4–20.8 µM) in hepatic microsomes, Phenytoin is the mandatory probe substrate for in vitro ADME panels. Procurement of high-purity Phenytoin is essential for calculating the IC50 and Ki of novel drug candidates suspected of inhibiting CYP2C9, ensuring accurate in vitro-to-in vivo extrapolation (IVIVE) [1].

Positive Control for Automated Patch-Clamp Electrophysiology

Due to its established IC50 (3.8–9.0 µM) against NaV1.6, Phenytoin is universally utilized as a baseline reference compound in high-throughput electrophysiology. It allows researchers to calibrate automated patch-clamp systems and validate the state-dependent binding kinetics of experimental sodium channel blockers [2].

Scaffold for Pharmaceutical Co-Crystal Engineering

Leveraging its high thermal stability (melting point ~298 °C), Phenytoin free base is a preferred model compound in solid-state chemistry. It is utilized in hot-melt extrusion and co-crystallization studies (e.g., with bipyridine or pyridone formers) to model how supramolecular modifications can overcome the intrinsic poor aqueous solubility of rigid, high-melting active pharmaceutical ingredients [3].

Application Fit

References

- [1] NIH / PMC, 'The Albumin Effect and in Vitro-in Vivo Extrapolation: Sequestration of Long-Chain Unsaturated Fatty Acids Enhances Phenytoin Hydroxylation by Human Liver Microsomal and Recombinant Cytochrome P450 2C9', Drug Metab Dispos, 2008.

- [2] BioRxiv, 'NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures', 2023.

- [3] Google Patents, 'WO2004078161A1 - Pharmaceutical co-crystal compositions of drugs', 2004.

Physical Description

Solid

Color/Form

White powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.47 (LogP)

log Kow = 2.47

2.2

Odor

Decomposition

Appearance

Melting Point

295-298 °C

286 °C

Storage

UNII

GHS Hazard Statements

H302 (99.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (85.16%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (10.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (88.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The FDA approved phenytoin in 1939 for the treatment of epilepsy. Despite its narrow therapeutic index, the drug has seen robust use in the treatment of generalized tonic-clonic seizures, complex partial seizures, status epilepticus, trigeminal neuralgia, and behavior disorders.

Livertox Summary

Drug Classes

Anticonvulsants

Therapeutic Uses

MEDICATION (VET): ...IS DRUG OF CHOICE IN DIGITALIS INDUCED TOXICITY & VENTRICULAR ARRHYTHMIAS IN DOGS UNRESPONSIVE TO PROCAINE AMIDE. IN CASES OF POOR WOUND HEALING IT MAY STIMULATE COLLAGEN FORMATION & WOUND TENSILE STRENGTH.

Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. /Hydantoin anticonvulsants; Included in US product labeling./

Parenteral phenytoin is indicated for the control of tonic-clonic type status epilepticus. Although parenteral benzodiazepines are often used initially for rapid control of status epilepticus, phenytoin is indicated for sustained control of seizure activity. /Included in US product labeling./

For more Therapeutic Uses (Complete) data for PHENYTOIN (11 total), please visit the HSDB record page.

Pharmacology

Phenytoin is a hydantoin derivative and a non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin potentially acts by promoting sodium efflux from neurons located in the motor cortex reducing post-tetanic potentiation at synapses. The reduction of potentiation prevents cortical seizure foci spreading to adjacent areas, stabilizing the threshold against hyperexcitability. In addition, this agent appears to reduce sensitivity of muscle spindles to stretch causing muscle relaxation.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AB - Hydantoin derivatives

N03AB02 - Phenytoin

Mechanism of Action

The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.

Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential.

Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing.

Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells.

A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

630-93-3

17199-74-5

Absorption Distribution and Excretion

The majority of phenytoin is excreted as inactive metabolites in the bile. An estimated 1-5% of phenytoin is eliminated unchanged in the urine.

The volume of distribution of phenytoin is reported to be approximately 0.75 L/kg.

The clearance of phenytoin is non-linear. At lower serum concentrations (less than 10 mg/L), elimination is characterized by first order kinetics. As plasma concentrations increase, the kinetics shift gradually towards zero-order, and finally reach zero-order kinetics once the system is saturated.

Studies using Dilantin have shown that phenytoin and its sodium salt are usually completely absorbed from the GI tract. Bioavailability may vary enough among oral phenytoin sodium preparations of different manufacturers to result in toxic serum concentrations or a loss of seizure control (subtherapeutic serum concentrations)...

Absorption of phenytoin is slow and variable among products (poor in neonates) for oral admininstration, immediate for iv administration, and very slow but complete (92%) for intramuscular administration.

Prompt phenytoin capsules are rapidly absorbed and generally produce peak serum concentrations in 1.5-3 hours, while extended phenytoin sodium capsules are more slowly absorbed and generally produce peak serum concentrations in 4-12 hours. When phenytoin sodium is administered im, absorption may be erratic; this may result from crystallization of the drug at the injection site because of the change in pH.

/Phenytoin/ is distributed into cerebrospinal fluid, saliva, semen, GI fluids, bile, and breast milk; it also crosses the placenta, with fetal serum concentrations equal to those of the mother.

For more Absorption, Distribution and Excretion (Complete) data for PHENYTOIN (15 total), please visit the HSDB record page.

Metabolism Metabolites

The major route of metabolism of phenytoin is oxidation by the liver to the inactive metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Because this metabolism is a saturable process, small increases in dosage may produce substantial increases in plasma phenytoin concentrations...

The rate of hepatic biotransformation is increased in younger children, in pregnant women, in women during menses, and in patients with acute trauma; rate decreases with advancing age. The major inactive metabolite of phenytoin is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Phenytoin may be metabolized slowly in a small number of individuals due to genetic predisposition, which may cause limited enzyme availability and lack of induction.

... Oxidative metabolism of 1 of geminal phenyl rings of diphenylhydantoin ... 5-meta-hydroxyphenyl-(l) and 5-para-hydroxyphenyl-5-phenylhydantoin were detected in urine of man (approx ratio 1:12) ...

Phenytoin has known human metabolites that include 3'-HPPH, (2S,3S,4S,5R)-6-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, 5-(3,4-dihydroxycyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione, and 4-Hydroxyphenytoin.

Primarily hepatic. The majority of the dose (up to 90%) is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This metabolite undergoes further glucuronidation and is excreted into the urine. CYP2C19 and CYP2C9 catalyze the aforementioned reaction. Route of Elimination: Most of the drug is excreted in the bile as inactive metabolites which are then reabsorbed from the intestinal tract and excreted in the urine. Urinary excretion of phenytoin and its metabolites occurs partly with glomerular filtration but, more importantly, by tubular secretion. Half Life: 22 hours (range of 7 to 42 hours)

Associated Chemicals

Wikipedia

FDA Medication Guides

PHENYTOIN SODIUM

PHENYTOIN

CAPSULE;ORAL

TABLET, CHEWABLE;ORAL

UPJOHN

PHARMACIA

09/07/2022

10/22/2021

DILANTIN-125

SUSPENSION;ORAL

03/03/2022

DILANTIN-30

Drug Warnings

Because of altered absorption and protein binding and/or increased metabolic clearance of hydantoin anticonvulsants during pregnancy, pregnant women receiving these medications may experience an increased incidence of seizures. Serum hydantoin concentrations must be monitored and doses increased accordingly. A gradual resumption of the patient's usual dosage may be necessary after delivery. However, some patients may experience a rapid reduction in maternal hepatic phenytoin metabolism at time of delivery, requiring the dosage to be reduced within 12 hr postpartum. /Hydantoin anticonvulsants/

Exposure to hydantoins prior to delivery may lead to an increased risk of life-threatening hemorrhage in the neonate, usually within 24 hr of birth. Hydantoins may also produce a deficiency of vitamin K in the mother, causing increased maternal bleeding during delivery. risk of maternal and infant bleeding may be reduced by administering water-soluble vitamin K to the mother during delivery and to the neonate, intramuscularly or sc, immediately after birth. /Hydantoin anticonvulsants/

Phenytoin are distributed into breast milk; significant amounts may be ingested by the infant.

For more Drug Warnings (Complete) data for PHENYTOIN (26 total), please visit the HSDB record page.

Biological Half Life

Following oral administration, the plasma half-life of phenytoin averages about 22 hours, although the half-life has ranged from 7-42 hours in individual patients. The plasma half-life of phenytoin in humans following IV administration ranges from 10-15 hours.

Because phenytoin exhibits saturable, zero-order, or dose-dependent pharmacokinetics, the apparent half-life of phenytoin changes with dose and serum concentrations. this is due to the saturation of the enzyme system responsible for metabolizing phenytoin, which occurs at therapeutic concentrations of the drug. Thus, a constant amount of drug is metabolized (capacity-limited metabolism), and small increases in dose may cause disproportionately large increases in serum concentrations and apparent half-life, possibly causing unexpected toxicity.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepared from benzophenone: H. R. HENZE, US PATENT 2,409,754 (1946 TO Parke Davis).

General Manufacturing Information

Analytic Laboratory Methods

Analyte: phenytoin; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: extraction with ether and chloroform; evaporation to dryness; extract melts between 292 °C and 299 °C with some decomposition (chemical identification)

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: dissolution in chloroform; reaction with cobaltous acetate in methanol and isopropylamine in methanol produces a violet to red-violet color (chemical identification)

For more Analytic Laboratory Methods (Complete) data for PHENYTOIN (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

IMPROVED ISOCRATIC LIQUID-CHROMATOGRAPHIC SIMULTANEOUS MEASUREMENT OF PHENYTOIN, PHENOBARBITAL, PRIMIDONE, CARBAMAZEPINE, ETHOSUXIMIDE, & N-DESMETHYLMETHSUXIMIDE IN SERUM.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Phenytoin Oral Suspension USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Phenytoin Tablets (Chewable) USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Extended Phenytoin Sodium Capsules USP/

For more Storage Conditions (Complete) data for PHENYTOIN (6 total), please visit the HSDB record page.

Interactions

Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/

Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity.

Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, sulfonamide, trazodone, or trimethoprim may increase serum concentrations of phenytoin because of decreased metabolism, thereby increasing the effects and/or toxicity phenytoin. Dosage adjustments of the anticonvulsant may be necessary.

For more Interactions (Complete) data for PHENYTOIN (50 total), please visit the HSDB record page.

Stability Shelf Life

A slight yellowing of the solution will not affect its potency. After being refrigerated, solution may form a precipitate which usually dissolves after being warmed to room temperature; however, do not use if the solution is not clear. /Phenytoin Sodium Injection USP/

'Phenytoin: Shepherd or Wolf in Disguise? Phenytoin-Induced Neurotoxicity: A Case Series

Manali Arora, Deb K Boruah, Vishal Thakker, Sangeeta BhanwraPMID: 34507432 DOI: 10.4103/0028-3886.323888

Abstract

Phenytoin is a commonly used antiepileptic drug for various types of seizure disorders except for absent seizures. Long-term dose-dependent neurological side effects of phenytoin therapy include cerebellar atrophy, cerebral atrophy, and brain stem atrophy. Skull hyperostosis, gum hypertrophy, and megaloblastic anemia are other known effects of long-term therapy. We present four cases depicting clinical and neuroimaging findings of phenytoin-induced toxicity.Atherogenic Risk Factors among Young Indian Adults with Epilepsy on Treatment with Phenytoin: Need for Novel Therapeutic Strategies

A Sangeetha, Zachariah Bobby, Vaibhav Wadwekar, Yadav NishaPMID: 34507420 DOI: 10.4103/0028-3886.325371

Abstract

Risk for the development of coronary heart disease and diabetes is found to be more among people with epilepsy especially when on treatment. Redox imbalance contributes to this risk especially in India as it is the diabetic capital of the world with higher prevalence of inflammation.The aim of this study was to evaluate atherogenic risk factors; dyslipidemia, oxidative stress, and systemic inflammation among young Indian adults with epilepsy on treatment with Phenytoin.

Three groups of age and gender-matched young subjects were recruited. Group 1-Healthy control subjects, Group 2- Newly diagnosed epileptic young adults with recent epileptic seizures, Group 3- Epileptic adults on treatment with Phenytoin for more than 6 months were recruited.

Dyslipidemia was found among the newly diagnosed epileptic subjects in comparison to healthy subjects. The LDL-cholesterol further increased, and HDL-cholesterol further decreased in the third group treated with Phenytoin. Body mass index of these treated epileptic subjects was more in comparison to healthy control. Low-grade inflammation as assessed by hsCRP and oxidative stress were significantly higher among the newly diagnosed epileptic subjects when compared to the healthy controls which further increased on treatment with phenytoin. We found dyslipidemia, oxidative stress, and low-grade inflammation among newly diagnosed epileptic subjects which further increased on treatment with Phenytoin for more than 6 months.

From this study, we conclude that dyslipidemia, oxidative stress and low-grade inflammation are identified among the newly diagnosed young adult Indian epileptic patients. Phenytoin treatment further augmented these complications.

Preparation of Fine-Drugs Layered Spherical Particles with Good Micromeritic and Dissolution Properties through Ultra Cryo-Milling and Mechanical Powder Processing

Daiki Tsuboi, Keita Kondo, Toshiyuki NiwaPMID: 34334518 DOI: 10.1248/cpb.c21-00182

Abstract

The particles of phenytoin (Phe), a poorly water-soluble model drug, were bead-milled alone or co-milled with a hydrophilic waxy additive using an ultra cryo-milling technique in liquid nitrogen (LN) to improve its dissolution properties. However, the micronized drug particles adhered and aggregated, resulting in poor handling in manufacturing processes such as blending or tableting. To improve the dissolution profile and powder properties of the drug simultaneously, the milled products were secondarily processed together with larger spherical particles by mechanical powder processing. These secondary products were composite particles with a core-shell structure, with fine drug particles adhered and deposited on the core, based on order mixing theory. As a core, three types/sizes of spherical pharmaceutical excipient particles were applied. The resultant composite particles produced much faster release profiles than just milled or co-milled mixtures. In addition, the composite particles showed good micromeritic properties depending on the size of the core particles. These results indicate that the ultra cryo-milling and subsequent dry composite mixing is a potential approach for developing drug particles with improved dissolution.

Massively parallel characterization of CYP2C9 variant enzyme activity and abundance

Clara J Amorosi, Melissa A Chiasson, Matthew G McDonald, Lai Hong Wong, Katherine A Sitko, Gabriel Boyle, John P Kowalski, Allan E Rettie, Douglas M Fowler, Maitreya J DunhamPMID: 34314704 DOI: 10.1016/j.ajhg.2021.07.001

Abstract

CYP2C9 encodes a cytochrome P450 enzyme responsible for metabolizing up to 15% of small molecule drugs, and CYP2C9 variants can alter the safety and efficacy of these therapeutics. In particular, the anti-coagulant warfarin is prescribed to over 15 million people annually and polymorphisms in CYP2C9 can affect individual drug response and lead to an increased risk of hemorrhage. We developed click-seq, a pooled yeast-based activity assay, to test thousands of variants. Using click-seq, we measured the activity of 6,142 missense variants in yeast. We also measured the steady-state cellular abundance of 6,370 missense variants in a human cell line by using variant abundance by massively parallel sequencing (VAMP-seq). These data revealed that almost two-thirds of CYP2C9 variants showed decreased activity and that protein abundance accounted for half of the variation in CYP2C9 function. We also measured activity scores for 319 previously unannotated human variants, many of which may have clinical relevance.Severe cutaneous adverse reactions in Asians: Trends observed in culprit anti-seizure medicines using VigiBase®

Shatrunajay Shukla, Shruti Rastogi, Sayed Aliul Hasan Abdi, Puneet Dhamija, Vijay Kumar, Vivekanandan Kalaiselvan, Bikash MedhiPMID: 34274893 DOI: 10.1016/j.seizure.2021.07.011

Abstract

Diverse ethnic genetic populations display variability in the risk regarding anti-seizure medicine (ASM)-induced severe cutaneous adverse reactions (SCARs). However, clinical and epidemiological data on ASM-induced SCARs in Asians is limited.We conducted a retrospective, post-market study until April 30, 2020 using VigiBase® for demographic characteristics, causative ASMs, complications and mortality. The study included adverse events as classified by Standardized Medical Dictionary for Regulatory Activities (MedDRA) queries of SCARs, mainly Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), drug rash with eosinophilia and systemic symptoms (DRESS), and SJS/TEN overlap reported for ASMs.

A total of 694,811 adverse events were reported across the world while using ASMs. Of this, skin and subcutaneous tissue adverse events were 122,885 (17.6%). Among ASM-induced skin and subcutaneous tissue adverse events, SJS, TEN, DRESS and SJS/TEN overlap represented 11,181 (9.1%), 3,645 (3.0%), 5,106 (4.1%) and 6 (0.004%) cases, respectively. Female SJS/TEN/DRESS patients were 54.1%, and 75% of them were adults (>18Y). Nearly 64% of the ASM-induced SCARs were serious and culminated in death (3.5%), life-threatening conditions (11.5%), and hospitalization/prolonged hospitalization (43.5%) of patients on ASM therapy. Carbamazepine (31.6%), phenytoin (29.6%), lamotrigine (24.3%), valproic acid (6.4%) and phenobarbital (5.7%) are the most commonly used ASMs linked with SCARs. ASMs associated with significantly higher risk of SCARs in Asians were carbamazepine [n = 3265, ROR 3.55 (95% CI 3.38-3.72, P < 0.0001)], lamotrigine [n = 1253, ROR 3.90 (95% CI 3.63-4.18, P < 0.0001)], gabapentin [n = 85, ROR 3.58 (95% CI 2.79-4.60, P < 0.0001)], pregabalin [n = 68, ROR 3.16 (95% CI 2.40-4.16, P < 0.0001)], clonazepam [n = 53, ROR 3.19 (95% CI 2.31-4.41, P < 0.0001)], lorazepam [n = 31, ROR 3.07 (95% CI 2.06-4.59, P < 0.0001)] and acetazolamide [n = 28, ROR 3.90 (95% CI 2.45-6.21, P < 0.0001)].

Based on our study, carbamazepine, lamotrigine, gabapentin, pregabalin, clonazepam, lorazepam, and acetazolamide are the most common causative ASMs for SCARs in the Asian population.

Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics

Patrícia C Pires, Ana C Fazendeiro, Márcio Rodrigues, Gilberto Alves, Adriana O SantosPMID: 34174414 DOI: 10.1016/j.ejps.2021.105918

Abstract

Phenytoin is a low aqueous solubility antiepileptic drug, but its phosphate ester prodrug fosphenytoin is soluble, although less permeable. In a previous study, the intranasal administration of aqueous-based formulations of fosphenytoin led to high but delayed phenytoin bioavailability compared to the intravenous route. In this work, we hypothesized that formulating an association of the prodrug fosphenytoin and the drug phenytoin (the active and diffusible form), could result in a faster and/or more effective brain targeting. Hence, nano or microemulsions containing both active drug and prodrug were developed and characterized regarding viscosity, osmolality, pH, mean size and in vitro drug release. Then, in vivo pharmacokinetics of a selected microemulsion containing fosphenytoin and phenytoin was evaluated in mice following intranasal administration and compared with a similar microemulsion containing fosphenytoin only. Both microemulsions led to higher brain drug levels at short time points than previously developed simpler aqueous based fosphenytoin formulations, likely due to the microemulsion's permeation enhancing effect. In addition, having a small amount of phenytoin in the formulation led to an equivalent maximum brain drug concentration and an overall higher absolute bioavailability, with a prolonged drug exposure. Hence, it can be concluded that if there is a need for a fast and prolonged therapeutic effect, a drug/phosphate ester prodrug combination in a microemulsion is ideal, but if a fast effect is all that is needed, having the prodrug alone could be enough, while considering a formulation with permeation enhancing components.Utility of monitoring the serum levetiracetam concentration for intraoperative seizure control during awake craniotomy

Ryohei Otani, Ryoji Yamada, Kei Kawaguchi, Miyu Kikuchi, Yoshihiro Kushihara, Nobusada ShinouraPMID: 34119281 DOI: 10.1016/j.jocn.2021.05.028

Abstract

Awake craniotomy is an established procedure for resecting brain tumors in eloquent lesions, and intraoperative seizure is one of the most important complications. Phenytoin is normally used to control intraoperative seizures. Recently, phenytoin was replaced with levetiracetam at our institution because the latter has fewer side effects. While the phenytoin dose is calibrated in accordance with the serum concentration, there is currently no consensus on a method of monitoring the serum concentration of levetiracetam or the effective concentration range needed to control intraoperative seizures during awake craniotomy. The present study therefore aimed to determine whether monitoring the serum levetiracetam concentration is useful for controlling intraoperative seizures during awake craniotomy. The intraoperative serum concentration of levetiracetam during awake craniotomy was measured in 34 patients and compared with that of phenytoin in 33 patients undergoing the same procedure. The levetiracetam concentration inversely correlated with body surface area (BSA) and estimated glomerular filtration rate (eGFR). Levetiracetam was superior to phenytoin in terms of the correlation between the serum concentration and the dose adjusted for BSA and eGFR (correlation coefficient, 0.49 vs 0.21). Furthermore, the serum levetiracetam concentration in patients with intraoperative seizures was below the 95% confidence interval (CI) of the regression line whereas the serum phenytoin concentration of two patients with seizures was within the 95% CI, indicating that evaluating the serum levetiracetam concentration against the BSA and eGFR-adjusted dosage may be useful in preventing intraoperative seizures during awake craniotomy by allowing prediction of the seizure risk and enabling more accurate dosage calibration.Efficacy and safety of levetiracetam versus (fos)phenytoin for second-line treatment of epilepticus: a meta-analysis of latest randomized controlled trials

Yuyi Feng, Yueyue Chen, Yaqin Jia, Zhe Wang, Xiaoyu Wang, Lili Jiang, Chunzhi Ai, Wei Li, Yong LiuPMID: 34284302 DOI: 10.1016/j.seizure.2021.07.012

Abstract

To assess the efficiency and safety profiles of levetiracetam and (fos)phenytoin (phenytoin or fosphenytoin) for second-line treatment of seizures by performing a meta-analysis of RCTs.We systematically searched PubMed, Embase, Cochrane, FDA.gov, and ClinicalTrials.gov for RCTs (published before July 31, 2020; no language restrictions). Two independent reviewers screened abstracts and titles against inclusion and exclusion criteria published previously in the PROSPERO: CRD42020202736. Eleven studies fulfilled the established criteria. We assessed pooled data by using a random-effects model. Quality analysis was performed by using version 2 of the Cochrane risk-of-bias tool (RoB 2). RevMan v.5.3 was used to perform statistical analyses, and publication bias (egger's test) was assessed with Stata MP v.14.0.

Levetiracetam was similar to (fos)phenytoin in seizure termination rate (risk ratio [RR] 0.94; 95% CI 0.87 to 1.01), time of seizure termination (mean difference [MD] 0.44; -0.60 to 1.49), and drug resistance ([RR] 1.12, 0.86 to 1.45). The safety outcome showed a significant statistical difference between fosphenytoin group and levetiracetam group ([RR] 1.44, 1.14 to 1.81), while there was no significant difference observed between phenytoin treatment and levetiracetam treatment ([RR] 1.26, 0.99 to 1.60).

Levetiracetam was similar to (fos)phenytoin in cessation rate convulsive status epilepticus, and drug resistance, while it was superior (fos)phenytoin in pooled safety outcome. Further exploration is still needed as to whether it is the first choice for second-line drugs.

Efficacy and Safety of Levetiracetam vs. Phenytoin as Second Line Antiseizure Medication for Pediatric Convulsive Status Epilepticus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials

Suresh Kumar Angurana, Renu SutharPMID: 34089322 DOI: 10.1093/tropej/fmab014

Abstract

To evaluate the efficacy and safety of levetiracetam (LEV) in comparison to phenytoin (PHT) as second line antiseizure medication (ASM) for Pediatric convulsive status epilepticus (SE).PubMed, Embase, Google scholar/Google, Scopus, Cumulative Index to Nursing and Allied Health Literature (CINAHL), Cochrane Database of Systematic Reviews and Cochrane Central Register of Controlled Trials.

Randomized controlled trials (RCTs) assessing LEV and PHT as second line agent for convulsive SE in children <18 years published between 1 January 2000 and 30 November 2020.

The data were pooled regarding the proportion of children achieving seizure cessation within 5-60 min of completion of study drug infusion (primary outcome); and seizure cessation within 5 min, time to achieve seizure cessation, seizure recurrence between 1 to 24 h, intubation and cardiovascular instability (secondary outcomes). Data were analyzed using RevMan version 5.4 and quality analysis was done using Cochrane risk-of-bias tool. The study protocol was registered with PROSPERO.

Twelve RCTs with 2293 children were included. Seizure cessation within 5-60 min was similar with both the drugs [82% in LEV vs. 77.5% in PHT, risk ratio (RR) = 1.04, 95% confidence interval (95% CI) 0.97-1.11, p = 0.30]. Seizure recurrences within 1-24 h was higher with PHT in comparison to LEV (16.6% vs. 9.7%, RR = 0.63, 95% CI 0.44-0.90, p = 0.01). Higher proportion of children in PHT group required intubation and mechanical ventilation (21.4% vs. 14.2%, RR = 0.54, 95% CI 0.30-0.98, p = 0.04). Seizure cessation within 5 min, time to achieve seizure cessation, and cardiovascular instability were similar with both the drugs. Three RCTs were at low risk of bias and nine were at high risk of bias.

The efficacy of LEV is similar to PHT as second line ASM for Pediatric convulsive SE. Seizure recurrences between 1 to24 h and requirement of intubation and mechanical ventilation were significantly higher with PHT in comparison to LEV.

Efficacy of Home Anticonvulsant Administration for Second-Line Status Epilepticus Treatment

Rafael Wabl, Samuel W Terman, Maria Kwok, Jordan Elm, James Chamberlain, Robert Silbergleit, Chloe E HillPMID: 34187862 DOI: 10.1212/WNL.0000000000012414

Abstract

To investigate whether receiving a second-line anticonvulsant medication that is part of a patient's home regimen influences outcomes in benzodiazepine-refractory convulsive status epilepticus.Using the Established Status Epilepticus Treatment Trial data, allocation to a study drug included in the patient's home anticonvulsant medication regimen was compared to receipt of an alternative second-line study medication. The primary outcome was cessation of clinical seizures with improved consciousness by 60 minutes after study drug initiation. Secondary outcomes were seizure cessation adjudicated from medical records and adverse events. We performed inverse probability of treatment-weighted (IPTW) logistic regressions.

Of 462 patients, 232 (50%) were taking 1-2 of the 3 study medications at home. The primary outcome was observed in 39/89 (44%) patients allocated to their home medication vs 76/143 (53%) allocated to a nonhome medication (IPTW odds ratio [OR] 0.66, 95% confidence interval [CI] 0.39-1.14). The adjudicated outcome occurred in 37/89 (42%) patients vs 82/143 (57%), respectively (IPTW OR 0.52, 95% CI 0.30-0.89). There was no interaction between study levetiracetam and home levetiracetam and there were no differences in adverse events.

There was no difference in the primary outcome for patients who received a home medication vs nonhome medication. However, the retrospective evaluation suggested an association between receiving a nonhome medication and seizure cessation.

This study provides Class II evidence that for patients with refractory convulsive status epilepticus, use of a home second-line anticonvulsant compared to a nonhome anticonvulsant did not significantly affect the probability of stopping seizures.

Explore Compound Types